4-(Cyclohexylamino)butan-2-ol
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Overview
Description
4-(Cyclohexylamino)butan-2-ol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a secondary alcohol and an amine, characterized by the presence of a cyclohexylamino group attached to a butanol backbone. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylamino)butan-2-ol typically involves the reaction of cyclohexylamine with butan-2-ol under controlled conditions. One common method is the reductive amination of butan-2-one with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylamino)butan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a primary alcohol or amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylamino butanone or butanal.
Reduction: Formation of cyclohexylamino butanol or butylamine.
Substitution: Formation of cyclohexylamino butyl halides or other substituted derivatives.
Scientific Research Applications
4-(Cyclohexylamino)butan-2-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, although it is not approved for medical use.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Cyclohexylamino)butan-2-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s hydroxyl and amine groups allow it to form hydrogen bonds and interact with active sites on enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylamino-butan-1-ol: Similar structure but with the hydroxyl group on the first carbon.
2-Butanol: A simpler secondary alcohol without the cyclohexylamino group.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the butanol backbone
Uniqueness
4-(Cyclohexylamino)butan-2-ol is unique due to the combination of its cyclohexylamino group and butanol backbone, which imparts specific chemical properties and reactivity. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-(cyclohexylamino)butan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-9(12)7-8-11-10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |
InChI Key |
OMJOLOUTWRZDBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC1CCCCC1)O |
Origin of Product |
United States |
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